Dehydrogriseofulvin

描述

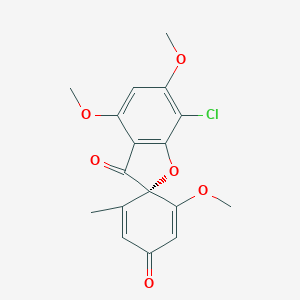

Dehydrogriseofulvin is a member of benzofurans.

This compound is a natural product found in Penicillium concentricum with data available.

作用机制

Target of Action

Dehydrogriseofulvin, also known as Amudene, primarily targets tubulin and keratin in keratin precursor cells . Tubulin is a protein that is crucial for the formation of microtubules, which are essential components of the cell’s cytoskeleton. Keratin is a structural protein found in skin, hair, and nails.

Mode of Action

This compound interacts with its targets by binding to tubulin, thereby interfering with microtubule function and inhibiting mitosis . It also binds to keratin in keratin precursor cells, making them resistant to fungal infections . The drug reaches its site of action only when hair or skin is replaced by the keratin-Dehydrogriseofulvin complex .

Biochemical Pathways

This compound affects the biochemical pathways related to cell division and fungal infection. By binding to tubulin, it disrupts the formation of microtubules, thus inhibiting cell division . This is particularly relevant in the context of fungal infections, where the drug can prevent the proliferation of the infecting organism.

Pharmacokinetics

It’s worth noting that the bioavailability of griseofulvin, a similar compound, is highly variable

Result of Action

The molecular and cellular effects of this compound’s action include the disruption of mitosis and cell division in human cancer cells and the arrest of hepatitis C virus replication . It also has potential inhibitory effects on SARS-CoV-2 entry and viral replication .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of certain organic compounds in the environment can increase the yield of this compound . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence or absence of specific environmental factors.

生化分析

Biochemical Properties

Dehydrogriseofulvin interacts with several enzymes and proteins. It is a product of the nonreducing polyketide synthase GsfA, which combines one acetyl-CoA and six malonyl-CoA units to form the heptaketide backbone . The A-B-C ring structures of griseofulvin were first discovered by oxidative degradation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found to disrupt mitosis and cell division in human cancer cells . It also inhibits microtubule formation in mammalian cells, acting as a strong inhibitor of a normal cytoplasmic microtubule network .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the polymerized microtubules in susceptible dermatophytes . This leads to the production of multinucleate fungal cells. The inhibition of nucleic acid synthesis and the formation of hyphal cell wall material may also be involved .

Metabolic Pathways

This compound is involved in the metabolic pathways of the polyketide synthase GsfA . It is derived from acetyl and malonyl CoA precursor molecules to form this compound .

Transport and Distribution

It is known that griseofulvin, from which this compound is derived, is deposited in keratin precursor cells within 4–8 hours of oral administration .

生物活性

Dehydrogriseofulvin, a derivative of griseofulvin, is a natural product primarily known for its antifungal properties. Griseofulvin itself has been extensively studied for its applications in treating dermatophyte infections, but this compound has emerged as an interesting compound with potential biological activities beyond antifungal effects. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its spirocyclic structure, which is crucial for its biological activity. The compound has the molecular formula and is derived from the biosynthetic pathway of griseofulvin, produced by various species of fungi, particularly Penicillium griseofulvum.

Antifungal Activity

this compound exhibits significant antifungal activity against various dermatophytes. Its mechanism involves disrupting microtubule function during cell division, similar to that of griseofulvin. This disruption leads to the inhibition of fungal cell mitosis, effectively stopping the growth and spread of fungal infections .

Antiviral Potential

Recent studies indicate that this compound may also possess antiviral properties. It has been shown to inhibit the replication of certain viruses by interfering with their ability to hijack host cellular machinery for replication. This suggests potential applications in treating viral infections alongside its established antifungal use .

Anti-inflammatory Effects

this compound has been noted for its anti-inflammatory properties. Research indicates that it can modulate inflammatory pathways, potentially reducing inflammation in various conditions. This activity may be linked to its effects on microtubules and cellular signaling pathways .

Pharmacological Studies

A variety of studies have explored the pharmacological profiles of this compound:

- In vitro Studies : Laboratory experiments have demonstrated that this compound can inhibit the growth of several fungal strains, including Trichophyton rubrum and Microsporum canis. The minimum inhibitory concentrations (MICs) were found to be comparable to those of conventional antifungal agents .

- In vivo Studies : Animal models have shown promising results regarding the efficacy of this compound in treating dermatophytic infections. For instance, guinea pigs treated with this compound displayed a significant reduction in infection severity compared to untreated controls .

Case Studies

Several case studies highlight the clinical relevance of this compound:

- Case Study 1 : A clinical trial involving patients with tinea capitis demonstrated that treatment with this compound resulted in a higher cure rate compared to placebo, indicating its effectiveness as an alternative antifungal agent .

- Case Study 2 : In patients with chronic dermatophyte infections resistant to conventional treatments, this compound was administered with notable success, leading to complete resolution of symptoms within weeks .

Comparative Biological Activity

To better understand the biological activity of this compound relative to other compounds, a comparison table is provided below:

| Compound | Antifungal Activity | Antiviral Activity | Anti-inflammatory Effects |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| Griseofulvin | High | Low | Low |

| Terbinafine | High | None | Low |

科学研究应用

Medical Applications

1. Antifungal Activity

Dehydrogriseofulvin retains the antifungal properties of its parent compound, griseofulvin, making it effective against dermatophyte infections. It works by disrupting fungal cell division and is used in treating conditions like ringworm and tinea infections in both humans and animals .

2. Cancer Research

Recent studies have indicated that this compound may have anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines by interfering with microtubule dynamics, leading to mitotic arrest . The compound's ability to induce apoptosis in cancer cells has been linked to its structural modifications compared to griseofulvin .

3. Hepatitis C Virus Inhibition

this compound has demonstrated potential in inhibiting the replication of the hepatitis C virus. Its mechanism involves disrupting microtubule polymerization, which is crucial for viral replication processes .

4. COVID-19 Research

Recent molecular docking studies suggest that this compound may interact with SARS-CoV-2 proteins, indicating potential as a therapeutic agent against COVID-19. Its binding affinity to key viral proteins suggests a possible role in inhibiting viral entry and replication .

Agricultural Applications

1. Crop Protection

In agriculture, this compound serves as a fungicide to protect crops from fungal infections. Its effectiveness in preventing fungal colonization makes it a valuable tool for maintaining crop health and yield .

Data Table: Summary of Applications

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Medicine | Antifungal treatment | Disrupts fungal cell division |

| Cancer therapy | Inhibits microtubule dynamics, induces apoptosis | |

| Hepatitis C virus inhibition | Interferes with microtubule polymerization | |

| Potential COVID-19 treatment | Binds to SARS-CoV-2 proteins, inhibits viral replication | |

| Agriculture | Crop protection | Prevents fungal colonization and infection |

Case Studies

Case Study 1: Antifungal Efficacy

A study conducted on the efficacy of this compound against dermatophytes demonstrated significant antifungal activity comparable to that of griseofulvin. The study involved in vitro testing on various fungal strains, confirming its potential as a therapeutic agent .

Case Study 2: Cancer Cell Proliferation

Research on this compound's effects on cancer cell lines showed marked inhibition of cell growth at low micromolar concentrations. The findings suggest that structural modifications enhance its anticancer properties compared to griseofulvin, providing a basis for further development as a chemotherapeutic agent .

属性

IUPAC Name |

(2S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexa-2,5-diene]-1',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h5-7H,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISLYVROQSJYFAZ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)C=C([C@]12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00957141 | |

| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3573-90-8 | |

| Record name | (-)-Dehydrogriseofulvin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3573-90-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dehydrogriseofulvin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003573908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-2',4,6-trimethoxy-6'-methyl-3H-spiro[1-benzofuran-2,1'-cyclohexa[2,5]diene]-3,4'-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00957141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-DEHYDROGRISEOFULVIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S5ET7TN92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。